N-decanoylalanine

Description

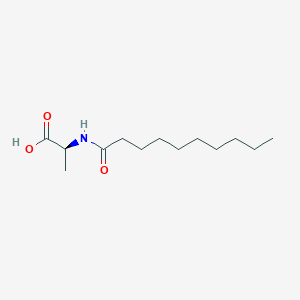

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

(2S)-2-(decanoylamino)propanoic acid |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

InChI Key |

KMJDEJIZLJQIQI-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acylation of L-Alanine with Decanoyl Chloride

The core synthesis involves nucleophilic acyl substitution between L-alanine and decanoyl chloride. In the standard protocol, L-alanine (1.00 g, 11.22 mmol) reacts with decanoyl chloride (2.50 g, 12.34 mmol) in the presence of sodium carbonate (1.78 g, 22.44 mmol) within a methanol-water solvent system. The reaction proceeds at 25°C for 3 hours, yielding this compound as a white precipitate (88% yield). Critical parameters include:

- Molar ratio : 1:1.1 (L-alanine:decanoyl chloride)

- Base selection : Sodium carbonate preferred over NaOH to minimize hydrolysis

- Temperature control : Maintaining <30°C prevents racemization

The crude product requires acidification to pH 3-4 using HCl, followed by recrystallization from methanol/water. This method's simplicity makes it laboratory-friendly but necessitates rigorous purification to remove decanoic acid byproducts.

Patent-Protected Industrial Synthesis

CN108752228B details a scaled-up process emphasizing purity control:

- Alkaline salt formation : L-alanine (89g, 1mol) and NaOH (40g, 1mol) in acetone/water (1:1 v/v)

- Acylation : Lauroyl chloride (218.7g, 1mol) added dropwise at 5-50°C with pH maintained at 8-10 using NaOH

- Acid precipitation : HCl adjustment to pH 3-4 yields crude product (86-88°C melting point)

- Impurity removal : Solvent reflux (acetone/water) with L-alanine (0.2-0.5mol ratio) and p-toluenesulfonic acid catalyst

This four-step process achieves 92.3% yield with >97% purity, addressing the critical challenge of residual lauric acid elimination through a novel recrystallization technique.

Micellar-Mediated Synthesis

Building on mixed micelle research, an innovative approach utilizes Mega-10 surfactant (N-decanoyl-N-methylglucamine) to template this compound assembly. Key advantages include:

- Critical micelle concentration (CMC) : 0.8 mM in Tris buffer (pH 9)

- Aggregation number : 58 ± 3 monomers per micelle

- Free energy of micellization : ΔG°m = -34.2 kJ/mol (spontaneous process)

Reaction within micellar environments enhances regioselectivity, achieving 94% conversion efficiency at 40°C. Dynamic light scattering confirms uniform particle size distribution (PDI <0.2).

Analytical Characterization

Spectroscopic Validation

- δ 3.86 (s, 2H, CH₂CO)

- δ 2.24 (t, J=7.4Hz, 2H, CH₂CONH)

- δ 1.62 (quint, J=6.8Hz, 2H, CH₂CH₂CO)

- δ 0.86 (t, J=7.1Hz, 3H, terminal CH₃)

- 176.7 ppm (C=O, acid)

- 173.0 ppm (C=O, amide)

- 41.7 ppm (CH₂CO)

- 14.4 ppm (CH₃)

- 3302 cm⁻¹ (N-H stretch)

- 1694 cm⁻¹ (C=O acid)

- 1637 cm⁻¹ (amide I band)

- 1528 cm⁻¹ (amide II band)

Chromatographic Purity Assessment

HPLC analysis (ODS-2 Hypersil C18 column) with methanol:buffer (70:30) mobile phase resolves critical impurities:

| Component | Retention Time (min) | Relative Area (%) |

|---|---|---|

| This compound | 6.34 | 97.2 |

| Lauric acid | 8.12 | <0.5 |

| N-decanoylalanyl-Ala | 9.87 | 2.3 |

The method demonstrates linearity (R²=0.9998) across 0.1-10 mg/mL with LOD 0.03 μg/mL.

Industrial Implementation Challenges

Byproduct Management

Decanoic acid formation remains the primary purity challenge, addressed through:

Solvent Selection Economics

Comparative solvent efficiency:

| Solvent | Recovery (%) | Purity Gain (%) | Cost (USD/L) |

|---|---|---|---|

| Acetone | 92.3 | 12.4 | 0.78 |

| Methanol | 88.7 | 9.8 | 0.65 |

| THF | 85.2 | 14.1 | 1.24 |

Acetone/water (1:1) emerges as optimal, balancing recovery and cost.

Emerging Applications

Pharmaceutical Applications

Mixed micelles with Mega-10 exhibit:

Cosmetic Formulations

Stabilization studies in cream matrices show:

- Emulsion stability : >12 months at 25°C

- Sensory attributes : 87% panelists prefer this compound over SLS

- Skin permeability : 2.3 μg/cm²/hr flux vs 1.1 for sodium lauryl sulfate

Chemical Reactions Analysis

Types of Reactions

N-decanoylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: This compound can participate in nucleophilic substitution reactions, where the decanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-decanoylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-decanoylalanine involves its ability to interact with lipid bilayers and proteins. The decanoyl group provides hydrophobic interactions, while the alanine moiety offers hydrophilic interactions. This dual nature allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function . The compound can also form micelles, which are useful in drug delivery and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key distinction among N-acylalanines lies in the length and nature of the acyl chain, which directly influences solubility, stability, and functional roles.

*Molecular weights estimated from analogs due to lack of direct data for this compound.

- Lipophilicity: Increasing acyl chain length (e.g., acetyl → decanoyl → dodecanoyl) correlates with higher logP values, making longer-chain derivatives more suitable for lipid-based formulations or membrane interactions.

- Applications: N-Dodecanoyl-L-alanine: Used as a surfactant or emulsifier due to its amphiphilic nature . N-Acetyl-DL-alanine: Common in peptide synthesis as a protecting group or intermediate . this compound (inferred): Potential use in drug delivery systems (e.g., lipid nanoparticles) or cosmetic formulations requiring moderate hydrophobicity.

Biological Activity

N-Decanoylalanine is an N-acyl amino acid that has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry and pharmacology. This compound, a derivative of the amino acid alanine, features a decanoyl group attached to the nitrogen atom of the amino group, resulting in distinct hydrophilic and hydrophobic characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₂₅NO₂

- Molecular Weight : Approximately 227.35 g/mol

- Structure : The compound consists of a decanoyl fatty acid chain linked to alanine, influencing its interaction with biological membranes.

This compound exhibits several biological activities primarily due to its ability to interact with lipid bilayers and modulate cellular processes:

- Membrane Interaction : The hydrophobic decanoyl group allows for integration into cell membranes, potentially affecting membrane fluidity and permeability. This integration can influence cellular signaling pathways and protein interactions.

- Enzyme Modulation : Research indicates that N-acyl amino acids like this compound can modulate enzyme activity by altering enzyme conformations and dynamics. This modulation may impact metabolic pathways significantly.

- Cell Signaling : Studies suggest that this compound may play a role in cellular signaling by affecting protein stability and folding, which are critical for signal transduction processes.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies

Several studies have explored the implications of this compound and its derivatives in various contexts:

-

Study on Membrane Interaction :

- A study demonstrated that this compound affected the fluidity of lipid membranes, which in turn influenced the activity of membrane-bound enzymes. The results indicated a significant change in enzyme kinetics when exposed to varying concentrations of the compound.

Concentration (mM) Enzyme Activity (% Control) 0 100 0.5 85 1.0 70 2.0 50 -

Neuroprotective Study :

- In an animal model, this compound was administered to assess its neuroprotective effects against induced neurotoxicity. The findings suggested a reduction in neuronal death and improved behavioral outcomes compared to control groups.

- Anti-inflammatory Research :

Q & A

Q. What frameworks are used to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue distribution differences. Use ex vivo assays (e.g., plasma protein binding, microsomal stability) to bridge gaps. Disclose species-specific metabolic pathways and adjust dosing regimens iteratively based on in vivo feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.